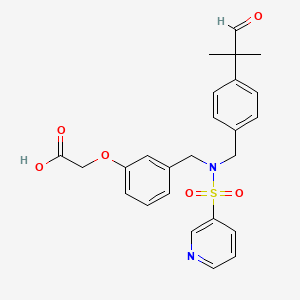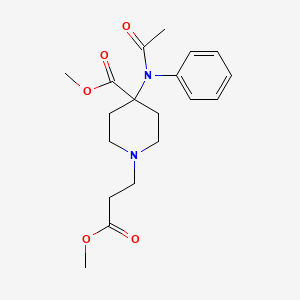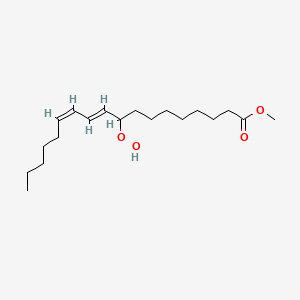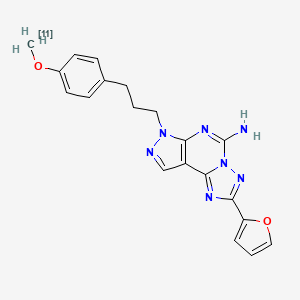
9H-Purin-6-amine, 9-(2-deoxy-2-(1-piperidinyl)-beta-D-xylofuranosyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Purin-6-amine, 9-(2-deoxy-2-(1-piperidinyl)-beta-D-xylofuranosyl)-: is a synthetic compound that belongs to the purine nucleoside analog class This compound is characterized by its unique structure, which includes a purine base linked to a modified sugar moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purin-6-amine, 9-(2-deoxy-2-(1-piperidinyl)-beta-D-xylofuranosyl)- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine base, the modification of the sugar moiety, and the coupling of the two components. Common reaction conditions involve the use of protecting groups, selective deprotection, and coupling reactions under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment, stringent quality control measures, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the purine base or sugar moiety are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the purine base or sugar moiety.
科学的研究の応用
Chemistry: In chemistry, 9H-Purin-6-amine, 9-(2-deoxy-2-(1-piperidinyl)-beta-D-xylofuranosyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential as a nucleoside analog. It can be incorporated into nucleic acids, affecting their structure and function. This makes it a valuable tool for studying DNA and RNA processes.
Medicine: In medicine, the compound is investigated for its potential therapeutic applications. As a nucleoside analog, it may have antiviral or anticancer properties, making it a candidate for drug development.
Industry: In industrial applications, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it suitable for various industrial processes.
作用機序
The mechanism of action of 9H-Purin-6-amine, 9-(2-deoxy-2-(1-piperidinyl)-beta-D-xylofuranosyl)- involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal processes of DNA and RNA, such as replication and transcription. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA polymerases, RNA polymerases, and other enzymes critical for nucleic acid metabolism.
類似化合物との比較
Similar Compounds:
- 9H-Purin-6-amine, 9-(2-deoxy-beta-D-ribofuranosyl)-
- 9H-Purin-6-amine, 9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-
- 9H-Purin-6-amine, 9-(2-deoxy-2-chloro-beta-D-ribofuranosyl)-
Comparison: Compared to these similar compounds, 9H-Purin-6-amine, 9-(2-deoxy-2-(1-piperidinyl)-beta-D-xylofuranosyl)- is unique due to the presence of the piperidinyl group on the sugar moiety. This modification can influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. For example, the piperidinyl group may enhance the compound’s stability or alter its interaction with biological targets, making it a more potent or selective agent in certain applications.
特性
| 134934-91-1 | |
分子式 |
C15H22N6O3 |
分子量 |
334.37 g/mol |
IUPAC名 |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-piperidin-1-yloxolan-3-ol |
InChI |
InChI=1S/C15H22N6O3/c16-13-10-14(18-7-17-13)21(8-19-10)15-11(12(23)9(6-22)24-15)20-4-2-1-3-5-20/h7-9,11-12,15,22-23H,1-6H2,(H2,16,17,18)/t9-,11-,12+,15-/m1/s1 |
InChIキー |
RLLXRWUSUDCYKT-ADGXKJENSA-N |
異性体SMILES |
C1CCN(CC1)[C@@H]2[C@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO)O |
正規SMILES |
C1CCN(CC1)C2C(C(OC2N3C=NC4=C(N=CN=C43)N)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







